molecular formula C13H13N3O B5699755 N-(3,4-dimethylphenyl)pyrazine-2-carboxamide

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide

Cat. No.: B5699755
M. Wt: 227.26 g/mol
InChI Key: WNOAUXNKOGWIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide is an organic compound with the molecular formula C13H13N3O It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is characterized by the presence of a carboxamide group attached to the pyrazine ring

Mechanism of Action

Target of Action

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide, also known as CBMicro_024165, is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment . The primary target of this compound is likely to be Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

It’s known that pyrazinamide, a related compound, is a prodrug that is converted into the active form pyrazinoic acid in the bacilli where it interferes with fatty acid synthase fas i . This interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication . It’s plausible that this compound may have a similar mode of action.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the synthesis of fatty acids in Mycobacterium tuberculosis . By interfering with this process, the compound inhibits the growth and replication of the bacteria .

Result of Action

The result of this compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . This leads to a decrease in the number of bacteria, thereby helping to control the spread and severity of tuberculosis .

Action Environment

The action of this compound, like many drugs, can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain. For instance, pyrazinamide is active only at a slightly acidic pH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3,4-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or a Yamaguchi reagent, which facilitates the formation of the carboxamide bond . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-(3,4-dimethylphenyl)pyrazine-2-carboxylic acid, while reduction can produce N-(3,4-dimethylphenyl)pyrazine-2-amine.

Scientific Research Applications

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives such as pyrazinamide, N-(4-chlorophenyl)pyrazine-2-carboxamide, and N-(4-fluorobenzyl)pyrazine-2-carboxamide .

Uniqueness

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-3-4-11(7-10(9)2)16-13(17)12-8-14-5-6-15-12/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOAUXNKOGWIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329658
Record name N-(3,4-dimethylphenyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

353785-28-1
Record name N-(3,4-dimethylphenyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.